Cas no 1335054-04-0 (ethyl 6-broMo-4-chloronicotinate)

1335054-04-0 structure
اسم المنتج:ethyl 6-broMo-4-chloronicotinate
كاس عدد:1335054-04-0
وسط:C8H7BrClNO2
ميغاواط:264.503680467606
CID:2854958
ethyl 6-broMo-4-chloronicotinate الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- ethyl 6-bromo-4-chloropyridine-3-carboxylate
- ethyl 6-broMo-4-chloronicotinate
- 3-Pyridinecarboxylic acid, 6-bromo-4-chloro-, ethyl ester
-
- نواة داخلي: 1S/C8H7BrClNO2/c1-2-13-8(12)5-4-11-7(9)3-6(5)10/h3-4H,2H2,1H3
- مفتاح Inchi: DWZOFZXVHPZUIX-UHFFFAOYSA-N
- ابتسامات: C1=NC(Br)=CC(Cl)=C1C(OCC)=O
ethyl 6-broMo-4-chloronicotinate الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7442302-1.0g |
ethyl 6-bromo-4-chloropyridine-3-carboxylate |
1335054-04-0 | 95% | 1.0g |
$1029.0 | 2024-05-23 | |
Enamine | EN300-7442302-0.5g |
ethyl 6-bromo-4-chloropyridine-3-carboxylate |
1335054-04-0 | 95% | 0.5g |
$803.0 | 2024-05-23 | |
1PlusChem | 1P009HDD-100mg |
ethyl 6-broMo-4-chloronicotinate |
1335054-04-0 | 95% | 100mg |
$501.00 | 2023-12-22 | |
1PlusChem | 1P009HDD-10g |
ethyl 6-broMo-4-chloronicotinate |
1335054-04-0 | 95% | 10g |
$5527.00 | 2023-12-22 | |
Aaron | AR009HLP-10g |
ethyl 6-broMo-4-chloronicotinate |
1335054-04-0 | 95% | 10g |
$6104.00 | 2023-12-16 | |
Aaron | AR009HLP-5g |
ethyl 6-broMo-4-chloronicotinate |
1335054-04-0 | 95% | 5g |
$4124.00 | 2023-12-16 | |
1PlusChem | 1P009HDD-50mg |
ethyl 6-broMo-4-chloronicotinate |
1335054-04-0 | 95% | 50mg |
$346.00 | 2023-12-22 | |
Enamine | EN300-7442302-5.0g |
ethyl 6-bromo-4-chloropyridine-3-carboxylate |
1335054-04-0 | 95% | 5.0g |
$2981.0 | 2024-05-23 | |
Enamine | EN300-7442302-0.25g |
ethyl 6-bromo-4-chloropyridine-3-carboxylate |
1335054-04-0 | 95% | 0.25g |
$509.0 | 2024-05-23 | |
Enamine | EN300-7442302-10.0g |
ethyl 6-bromo-4-chloropyridine-3-carboxylate |
1335054-04-0 | 95% | 10.0g |
$4421.0 | 2024-05-23 |
ethyl 6-broMo-4-chloronicotinate الوثائق ذات الصلة
-
2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
1335054-04-0 (ethyl 6-broMo-4-chloronicotinate) منتجات ذات صلة
- 2177366-05-9(2-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole)
- 33348-61-7(2-(5-methoxy-2-methylphenyl)ethan-1-ol)
- 79428-47-0(2-(tert-butylsulfanyl)acetaldehyde)
- 326882-20-6((2E)-3-3,4-dimethoxy-5-(piperidine-1-sulfonyl)phenylprop-2-enoic acid)
- 1706179-78-3(2-(4-bromophenyl)-1-{4-methoxy-1,4'-bipiperidine-1'-yl}ethan-1-one)
- 899962-14-2(N-2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl-N'-cyclopentylethanediamide)
- 1309383-35-4(3'-Hexyl-[2,2'-bithiophene]-5-carbaldehyde)
- 2248270-08-6(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-oxaspiro[4.5]decane-9-carboxylate)
- 1806919-49-2(3-Amino-4-(bromomethyl)-6-(difluoromethyl)-2-methylpyridine)
- 42083-00-1(1-Methoxycyclopropane-1-carbaldehyde)
الموردين الموصى بهم
Jincang Pharmaceutical (Shanghai) Co., LTD.
عضو ذهبي
مورد الصين
مُحْضِر

Jinta Yudi Pharmaceutical Technology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

BIOOKE MICROELECTRONICS CO.,LTD
عضو ذهبي
مورد الصين
مُحْضِر

Changzhou Guanjia Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Hubei Henglvyuan Technology Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة